An In-Depth Technical Guide to the Structure and Application of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
An In-Depth Technical Guide to the Structure and Application of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
This guide provides a comprehensive technical overview of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a critical reagent in the chemical synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role in the preparation of 5'-triphosphorylated nucleic acids.
Introduction: The Need for 5'-Triphosphorylated Oligonucleotides
Oligonucleotides bearing a 5'-triphosphate group are fundamental to numerous biological processes and biotechnological applications. They serve as substrates for RNA ligases, are essential for initiating the innate immune response via RIG-I activation, and are indispensable in CRISPR-based gene editing and various diagnostic assays.[1] While enzymatic methods for their preparation exist, they are often limited by sequence dependence, substrate scope, and scalability.[2][3] Chemical synthesis offers a robust and versatile alternative, capable of producing 5'-triphosphorylated DNA and RNA of any sequence, including those containing non-natural modifications.[2][4] 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite has emerged as a key enabling reagent for this purpose, utilizing the elegant and efficient cycloSal™ methodology.[5][6]
Molecular Structure and Physicochemical Properties
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a phosphoramidite derivative of 5-chlorosaligenol (5-chloro-2-hydroxybenzyl alcohol). Its formal chemical name is 6-Chloro-N,N-diisopropyl-4H-benzo[d][5][7][8]dioxaphosphinin-2-amine .[2][8] The molecule's structure is centered around a 1,3,2-benzodioxaphosphinine ring system, which provides the unique reactivity for the subsequent phosphorylation steps.
The core structure consists of a benzene ring substituted with a chlorine atom, an oxygen atom, and a methyleneoxy group, which together form the bicyclic saligenyl framework. The trivalent phosphorus atom is bonded to both oxygens of this framework and, crucially, to a diisopropylamino group. This diisopropylamino moiety serves as a protecting group that is readily displaced by an acidic activator during the coupling reaction, a hallmark of phosphoramidite chemistry.[]
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Synthetic pathway for 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite.
Experimental Protocol: Synthesis of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite [10]
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Part 1: Synthesis of 5-Chloro-2-hydroxybenzyl alcohol. This precursor is synthesized from 4-chlorophenol and formaldehyde via a base-catalyzed hydroxymethylation reaction. The reaction conditions are controlled to favor ortho-hydroxymethylation.
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Part 2: Synthesis of 2-chloro-6-chloro-4H-1,3,2-benzodioxaphosphinine. The synthesized 5-chloro-2-hydroxybenzyl alcohol is then reacted with a phosphitylating agent such as phosphorus trichloride (PCl₃) in an anhydrous solvent under an inert atmosphere. This step forms the reactive cyclic chlorophosphite intermediate.
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Part 3: Amination to form the final product. The crude chlorophosphite intermediate is reacted in situ with diisopropylamine in the presence of a base (e.g., triethylamine) to displace the chloride and form the final N,N-diisopropylphosphoramidite. The product is then purified, typically by column chromatography, to yield a colorless solid suitable for use in an automated DNA/RNA synthesizer.
Application in 5'-Triphosphorylation of Oligonucleotides (cycloSal™ Method)
The primary and most powerful application of this reagent is in the automated solid-phase synthesis of 5'-triphosphorylated oligonucleotides. The entire process can be performed on a standard DNA/RNA synthesizer, making it highly efficient and reproducible. [5][6] Mechanism of Action
The cycloSal™ method is a three-step, one-pot process performed on the solid support after the desired oligonucleotide sequence has been assembled.
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Coupling: The 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, dissolved in anhydrous acetonitrile, is activated by an acidic azole catalyst (e.g., ETT or DCI) and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. This reaction is rapid and efficient, analogous to a standard phosphoramidite coupling step.
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Oxidation: The newly formed phosphite triester is then oxidized to a stable phosphate triester using the standard iodine-based oxidizing solution present on the synthesizer. This step forms the key support-bonded 5'-cycloSal-oligonucleotide intermediate.
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Pyrophosphate Reaction & Ring Opening: A solution of pyrophosphate (typically as a tetrabutylammonium salt to ensure solubility in organic solvents) is delivered to the column. The pyrophosphate anion attacks the activated phosphorus center of the cycloSal moiety, leading to the formation of a transient cyclic triphosphate intermediate. This intermediate is rapidly hydrolyzed by trace water in the subsequent cleavage and deprotection steps to yield the final, linear 5'-triphosphate. [4][5] Workflow for Automated 5'-Triphosphorylation
Caption: Automated solid-phase synthesis of 5'-triphosphorylated oligonucleotides.
Detailed Experimental Protocol
This protocol is adapted for a standard automated solid-phase oligonucleotide synthesizer following the completion of the desired sequence synthesis and final 5'-DMT removal.
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Reagent Preparation:
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Prepare a 0.1 M solution of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite in anhydrous acetonitrile. This solution exhibits stability comparable to standard nucleoside phosphoramidites. [10] * Prepare a 0.5 M solution of bis(tributylammonium) pyrophosphate and a 0.5 M solution of pyridine in a 1:1 (v/v) mixture of acetonitrile and dimethylformamide.
-
-
Automated Synthesis Cycle:
-
Coupling: Deliver the 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite solution with a standard activator (e.g., 0.25 M DCI) to the synthesis column. A coupling time of 5-10 minutes is typically sufficient.
-
Washing: Wash the column thoroughly with acetonitrile.
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Oxidation: Treat the column with standard oxidizing reagent (0.02 M I₂ in THF/Pyridine/H₂O) for 2 minutes.
-
Washing: Wash the column thoroughly with acetonitrile.
-
Pyrophosphate Reaction: Deliver the pyrophosphate/pyridine solution to the column and allow it to react for 20 minutes.
-
Washing: Wash the column with acetonitrile and dry with argon.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using standard conditions (e.g., concentrated aqueous ammonia or AMA at the appropriate temperature and time for the protecting groups used).
-
-
Purification:
-
The crude 5'-triphosphorylated oligonucleotide can be purified using standard techniques such as reversed-phase HPLC, ion-exchange HPLC, or PAGE.
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Advantages Over Alternative Methods
The cycloSal™ method for chemical 5'-triphosphorylation offers significant advantages over traditional enzymatic approaches.
| Feature | Chemical Synthesis (cycloSal™) | Enzymatic Synthesis (e.g., T7 RNA Polymerase) |
| Sequence Independence | Fully compatible with any DNA or RNA sequence. | Often has sequence preferences, particularly at the 5'-terminus (e.g., requires a guanosine). [4] |
| Modified Nucleotides | Compatible with a wide array of backbone and base modifications available for phosphoramidite chemistry. | Often inefficient or completely incompatible with non-natural nucleotides. [7] |
| Yield & Purity | High purity and excellent yields are achievable. [5][6] | Can produce heterogeneous products with abortive sequences or incomplete phosphorylation. [4] |
| Scalability | Easily scalable on automated synthesizers. | Can be difficult to scale up and requires optimization for each sequence. |
| Substrate Scope | Applicable to both DNA and RNA synthesis. | Typically limited to RNA synthesis. |
Conclusion
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a highly effective and versatile reagent that has streamlined the synthesis of 5'-triphosphorylated oligonucleotides. Its compatibility with standard automated solid-phase synthesis protocols, coupled with the high efficiency of the cycloSal™ reaction, provides researchers with a powerful tool to access these vital molecules. This chemical approach overcomes many of the limitations of enzymatic methods, enabling the synthesis of a diverse range of modified and unmodified oligonucleotides for advanced applications in molecular biology, diagnostics, and therapeutics. The well-defined structure and predictable reactivity of this phosphoramidite ensure its continued importance in the field of nucleic acid chemistry.
References
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Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1–4.67.13. [Link]
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Mugnier, F., & Meier, C. (1999). Phosphoramidite chemistry for the synthesis of cycloSal-pro-nucleotides. Nucleosides & Nucleotides, 18(4-5), 941–942. [Link]
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